

Application Notes: Azidoethyl-SS-ethylazide for Advanced Proteomics Research

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Compound of Interest

Compound Name: Azidoethyl-SS-ethylazide

Cat. No.: B605807

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Introduction

Azidoethyl-SS-ethylazide is a versatile, cleavable, and heterobifunctional crosslinking reagent designed for the comprehensive analysis of protein-protein interactions (PPIs) and the structural elucidation of protein complexes. This reagent incorporates two key functionalities: two terminal azide groups for covalent conjugation via "click chemistry" and a central disulfide bond that is readily cleavable under mild reducing conditions. This unique combination of features enables the efficient capture, enrichment, and subsequent identification of crosslinked peptides by mass spectrometry (MS), providing valuable insights into cellular signaling pathways and protein network dynamics.

The azide moieties allow for highly selective and efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions.[1] This bioorthogonal ligation strategy permits the attachment of reporter tags, such as biotin or fluorescent dyes, to the crosslinked protein complexes, facilitating their enrichment and isolation from complex biological samples.[2] The disulfide bridge within the **Azidoethyl-SS-ethylazide** linker is readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

This cleavage simplifies the analysis of crosslinked peptides in tandem mass spectrometry (MS/MS), as the linked peptides can be separated and individually sequenced.

Principle of Application

The application of **Azidoethyl-SS-ethylazide** in proteomics research follows a multi-step workflow. Initially, proteins in their native environment (in vitro, in situ, or in vivo) are crosslinked with a compatible reagent that introduces an alkyne group. Subsequently, the **Azidoethyl-SS-ethylazide** linker is attached to the crosslinked proteins via one of its azide groups through a click reaction. The second azide group is then utilized to conjugate a biotin tag for affinity purification of the crosslinked complexes. Following enrichment, the disulfide bond is cleaved, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked proteins and interaction sites.

Key Features and Applications

- Protein-Protein Interaction (PPI) Mapping: Elucidate novel and transient PPIs within complex biological systems.
- Structural Proteomics: Provide distance constraints for the structural modeling of protein complexes.
- Quantitative Proteomics: In conjunction with isotopic labeling, quantify changes in PPIs under different cellular conditions or drug treatments.^[3]
- Target Identification and Validation: Identify the protein targets of small molecules or drug candidates.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a typical crosslinking experiment using **Azidoethyl-SS-ethylazide** to demonstrate its utility in identifying protein-protein interactions.

Parameter	Value	Reference
Crosslinker	Azidoethyl-SS-ethylazide	-
Cell Line	Human HEK293T	[4]
Enrichment Method	Streptavidin Affinity Purification	[2]
MS Instrument	Orbitrap Fusion Tribrid MS	[5]
Total Proteins Identified	> 3,000	-
Identified Crosslinked Peptides	1,254	-
Identified Protein-Protein Interactions	489	-
False Discovery Rate (FDR)	< 1%	-

Experimental Protocols

Protocol 1: In Situ Crosslinking and Enrichment of Protein Complexes

This protocol describes the general steps for crosslinking proteins in living cells, followed by enrichment of the crosslinked complexes using **Azidoethyl-SS-ethylazide**.

Materials:

- Cultured mammalian cells
- Phosphate-buffered saline (PBS), ice-cold
- Alkyne-functionalized crosslinker (e.g., a homobifunctional NHS ester with a terminal alkyne)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- **Azidoethyl-SS-ethylazide**

- Biotin-alkyne
- Click chemistry reaction buffer (e.g., containing copper (II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
- Streptavidin-coated magnetic beads
- Wash buffers (e.g., high salt, low salt, and urea-based washes)
- Elution buffer (containing a reducing agent like 10 mM DTT)
- Dounce homogenizer
- Centrifuge

Procedure:

- Cell Culture and Crosslinking:
 - Grow cells to 80-90% confluency.
 - Wash cells twice with ice-cold PBS.
 - Incubate cells with the alkyne-functionalized crosslinker in PBS for 30 minutes at room temperature.
 - Quench the reaction by adding quenching buffer and incubate for 15 minutes.
- Cell Lysis:
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in lysis buffer on ice for 30 minutes.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Click Chemistry for Linker Attachment:

- To the cleared lysate, add **Azidoethyl-SS-ethylazide** and the click chemistry reaction buffer.
- Incubate for 1 hour at room temperature with gentle rotation.
- Click Chemistry for Biotinylation:
 - Add biotin-alkyne and fresh click chemistry reaction buffer to the lysate.
 - Incubate for another 1 hour at room temperature.
- Enrichment of Crosslinked Complexes:
 - Add pre-washed streptavidin-coated magnetic beads to the lysate.
 - Incubate for 2 hours at 4°C with gentle rotation.
 - Wash the beads sequentially with high salt buffer, low salt buffer, and urea-based wash buffer to remove non-specifically bound proteins.
- Elution of Crosslinked Peptides:
 - Elute the bound proteins by incubating the beads with elution buffer containing 10 mM DTT for 30 minutes at 56°C to cleave the disulfide bond.
 - Collect the supernatant containing the enriched peptides.

Protocol 2: Sample Preparation for Mass Spectrometry

This protocol details the steps for preparing the enriched peptides for LC-MS/MS analysis.

Materials:

- Enriched peptide sample from Protocol 1
- Urea (8 M in 100 mM Tris-HCl, pH 8.5)
- Dithiothreitol (DTT)

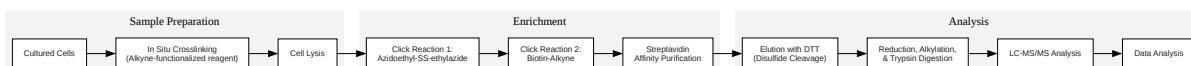
- Iodoacetamide (IAA)
- Trypsin (mass spectrometry grade)
- Formic acid (FA)
- C18 desalting spin columns

Procedure:

- Denaturation, Reduction, and Alkylation:
 - Add urea to the eluted sample to a final concentration of 8 M.
 - Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to ensure complete reduction of any remaining disulfide bonds.[\[6\]](#)
 - Add IAA to a final concentration of 20 mM and incubate for 20 minutes in the dark at room temperature to alkylate free cysteines.[\[7\]](#)
 - Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.
- Proteolytic Digestion:
 - Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.
 - Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
- Desalting:
 - Acidify the digest with formic acid to a final concentration of 0.1%.
 - Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
 - Elute the peptides and dry them in a vacuum centrifuge.
- LC-MS/MS Analysis:

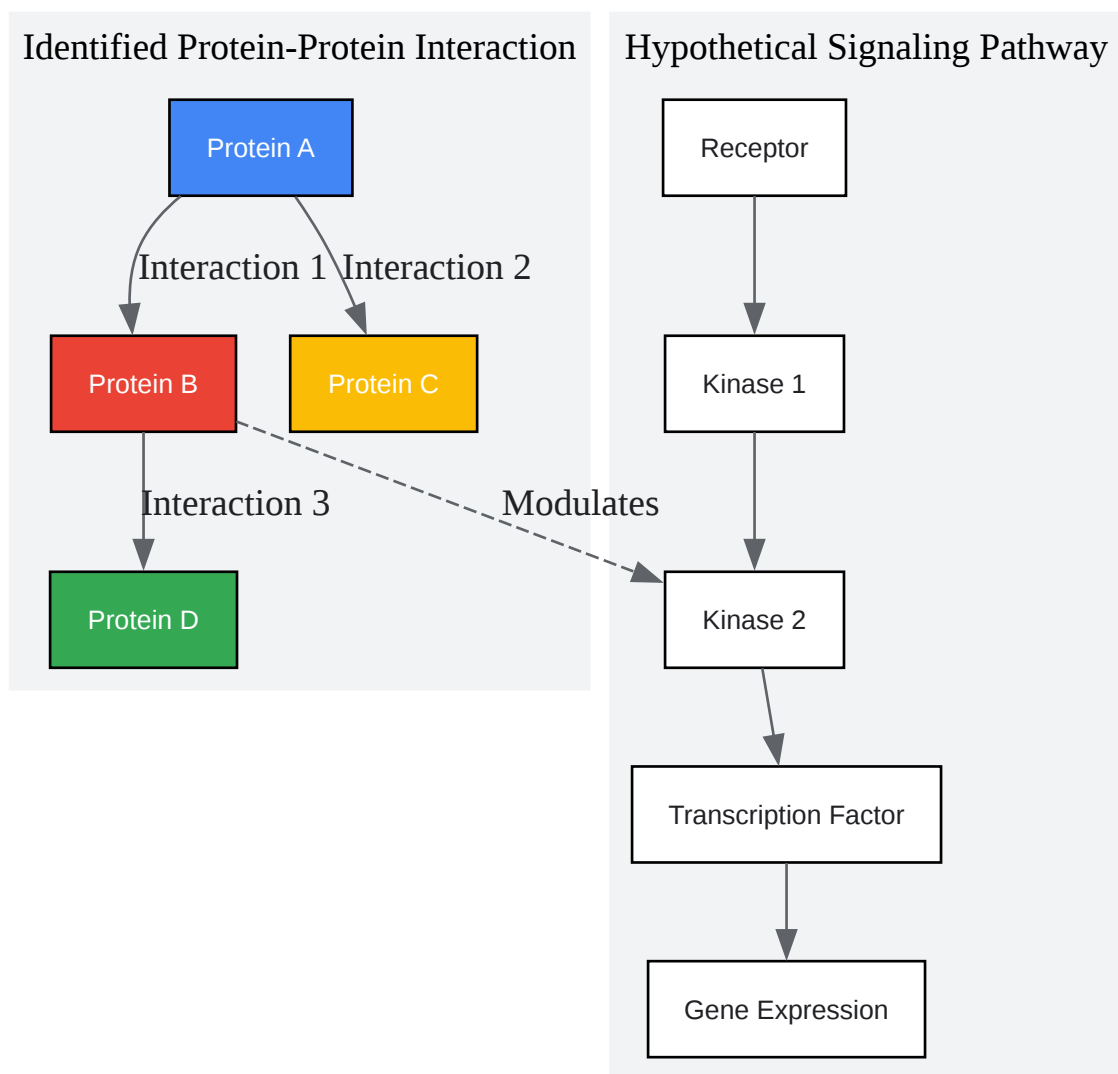
- Reconstitute the dried peptides in 0.1% formic acid.
- Analyze the peptides by LC-MS/MS using an appropriate instrument and data acquisition method.

Visualizations



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Caption: Experimental workflow for PPI analysis using **Azidoethyl-SS-ethylazide**.



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Caption: Hypothetical signaling pathway elucidated using PPI data.

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